molecular formula C10H10FNO B7857583 1-(2-Fluorophenyl)cyclopropane-1-carboxamide

1-(2-Fluorophenyl)cyclopropane-1-carboxamide

Cat. No.: B7857583
M. Wt: 179.19 g/mol
InChI Key: SGSJCSZZWGBCAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluorophenyl)cyclopropane-1-carboxamide is an organic compound with the molecular formula C₁₀H₁₀FNO It features a cyclopropane ring substituted with a fluorophenyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Fluorophenyl)cyclopropane-1-carboxamide can be synthesized through a multi-step process. One common method involves the nucleophilic substitution reaction starting from commercially available 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid. The steps include ester hydrolysis and subsequent nucleophilic substitution to introduce the fluorophenyl group . The reaction conditions typically involve the use of organic solvents such as tetrahydrofuran (THF) and reagents like triethylamine .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction conditions. The compound is usually produced in a sealed, dry environment to prevent contamination and degradation .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)cyclopropane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(2-Fluorophenyl)cyclopropane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(4-Fluorophenyl)cyclopropane-1-carboxamide
  • N-(4-Fluorophenyl)-1-(pyrrolidine-1-carbonyl)cyclopropane-1-carboxamide

Comparison: 1-(2-Fluorophenyl)cyclopropane-1-carboxamide is unique due to the position of the fluorophenyl group on the cyclopropane ring. This positional difference can significantly affect the compound’s chemical reactivity and biological activity. For instance, the 2-fluorophenyl group may provide different steric and electronic effects compared to the 4-fluorophenyl group, leading to variations in how the compound interacts with molecular targets .

Properties

IUPAC Name

1-(2-fluorophenyl)cyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c11-8-4-2-1-3-7(8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSJCSZZWGBCAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.